molecular formula C14H19N3O B11740916 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine

Cat. No.: B11740916
M. Wt: 245.32 g/mol
InChI Key: GFQYIGOEMZQTGQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biological pathway. Additionally, it may interact with cellular receptors, triggering a cascade of intracellular signaling events that lead to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine
  • [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine
  • [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-hydroxyphenyl)methyl]amine

Uniqueness

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group at the 3-position of the phenyl ring can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methoxyphenyl)methanamine

InChI

InChI=1S/C14H19N3O/c1-11-13(10-17(2)16-11)9-15-8-12-5-4-6-14(7-12)18-3/h4-7,10,15H,8-9H2,1-3H3

InChI Key

GFQYIGOEMZQTGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC(=CC=C2)OC)C

Origin of Product

United States

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